Bismark Brown R phosphomolybdate
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Overview
Description
Bismark Brown R phosphomolybdate is a compound that belongs to the class of diazo dyesIt is commonly used in histology for staining tissues and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bismark Brown R involves the diazotization of 1,3-phenylenediamine followed by coupling with another molecule of 1,3-phenylenediamine. The reaction typically occurs in an acidic medium, where the diazonium ion formed from 1,3-phenylenediamine reacts with another molecule of 1,3-phenylenediamine to form the diazo dye .
Industrial Production Methods
Industrial production of Bismark Brown R phosphomolybdate involves the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then combined with Bismark Brown R to form the final compound .
Chemical Reactions Analysis
Types of Reactions
Bismark Brown R phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of molybdenum.
Reduction: Reduction reactions can convert the compound into phosphomolybdenum blue, a reduced form of phosphomolybdate.
Substitution: The diazo groups in Bismark Brown R can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride is often used as a reducing agent to convert phosphomolybdate to phosphomolybdenum blue.
Substitution: Nucleophiles such as amines and thiols can react with the diazo groups in Bismark Brown R.
Major Products Formed
Oxidation: Various oxidation states of molybdenum compounds.
Reduction: Phosphomolybdenum blue.
Substitution: Substituted diazo compounds.
Scientific Research Applications
Bismark Brown R phosphomolybdate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bismark Brown R phosphomolybdate involves the formation of a phosphomolybdate complex in an acidic medium. This complex can undergo reduction to form phosphomolybdenum blue, which is used in various analytical applications. The molecular targets and pathways involved include the interaction of the dye with cellular components, leading to specific staining patterns .
Comparison with Similar Compounds
Bismark Brown R phosphomolybdate can be compared with other similar compounds, such as:
Bismark Brown Y: Another diazo dye with similar staining properties but different chemical structure.
Chrysoidine G: A dye used for similar staining purposes but with different chemical properties.
Methylene Blue: A dye with different applications in biology and medicine.
The uniqueness of this compound lies in its specific staining properties and its ability to form stable complexes with phosphomolybdate, making it useful in various scientific and industrial applications .
Properties
CAS No. |
68568-65-0 |
---|---|
Molecular Formula |
C23H35N8+3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydron;methane |
InChI |
InChI=1S/C21H24N8.2CH4/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H4/p+3 |
InChI Key |
RCHOBNGIPWYDPM-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].C.C.CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N |
Origin of Product |
United States |
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